molecular formula C9H10N2S B166424 2-(1H-Benzimidazol-1-yl)ethane-1-thiol CAS No. 135206-61-0

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Cat. No.: B166424
CAS No.: 135206-61-0
M. Wt: 178.26 g/mol
InChI Key: RJNFOYZSIWLCOJ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)ethane-1-thiol, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

135206-61-0

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(benzimidazol-1-yl)ethanethiol

InChI

InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2

InChI Key

RJNFOYZSIWLCOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCS

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCS

Synonyms

1H-Benzimidazole-1-ethanethiol(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-tritylthioethyl)benzimidazole (7.0 g, 16.6 mmol) in a mixture of methanol (50 ml) and chloroform (80 ml), were added pyridine (1.32 ml, 16.3 mmol) and then silver nitrate (2.9 g, 17.1 mmol). The mixture was stirred for 3 hours at room temperature. Precipitates then separated out were collected and washed with methanol and then with ethyl ether to give silver salt of 1-(2-mercaptoethyl)benzimidazole (4.73 g, 99%). The silver salt (4.73 g, 16.6 mmol) was suspended in dichloromethane (250 ml), which was bubbled with hydrogen sulfide at 0° C. for one hour. Precipitates were filtered off, and the filtrate was concentrated to give 1-(2-mercaptoethyl)benzimidazole (2.35 g, 79%) as colorless powder (2.35 g, 79%).
Name
1-(2-tritylthioethyl)benzimidazole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three

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